Methyl 5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO4/c1-17-13(16)12-5-3-9(19-12)7-18-8-2-4-11(15)10(14)6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAQELRGMNQOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178800 | |
| Record name | Methyl 5-[(3-chloro-4-fluorophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-65-6 | |
| Record name | Methyl 5-[(3-chloro-4-fluorophenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(3-chloro-4-fluorophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C13H10ClF O4
- Molecular Weight : 270.67 g/mol
- CAS Number : 842795
- SMILES Notation : COC(=O)c1cc(F)cc(c1Cl)C(c2ccoc2)=C
- LogP : 2.8533 (indicating moderate lipophilicity)
These properties suggest that the compound is likely to exhibit good membrane permeability, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other furan derivatives that have shown enzyme inhibitory properties.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal activities, likely due to the presence of the furan ring and halogenated phenyl groups, which enhance interaction with microbial targets.
- Anticancer Properties : The structural motif of this compound has been associated with cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against several Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values are particularly noteworthy:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Candida albicans | 100 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The following IC50 values were observed:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | 75.00 |
These findings indicate that this compound possesses promising anticancer properties, warranting further investigation into its mechanism and potential therapeutic applications.
Case Studies and Research Findings
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of furan carboxylates, including this compound, evaluating their biological activities. The derivatives were found to enhance cytotoxicity compared to their parent compounds, indicating structure-activity relationships that could guide future drug design efforts .
- Comparative Analysis with Other Compounds : In comparative studies with similar compounds, this compound showed superior activity against certain bacterial strains and demonstrated lower toxicity towards normal cells when evaluated alongside established antibiotics .
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the potential of methyl 5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carboxylate as an antioxidant agent. The compound's structure allows it to scavenge free radicals, which are implicated in various oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit significant protective effects against oxidative damage in cellular models .
Pharmacological Studies
The compound has been evaluated for its pharmacological effects, particularly in the context of anti-inflammatory and anticancer activities. A study demonstrated that derivatives of furan compounds could inhibit key inflammatory pathways, suggesting that this compound may possess similar properties .
Drug Development
This compound serves as a scaffold for developing new drugs targeting various diseases. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity. In particular, its derivatives have shown promise in treating conditions such as diabetes and obesity by modulating metabolic pathways .
Case Study 1: Anticancer Activity
A research project investigated the anticancer properties of this compound against breast cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings support the potential use of this compound in cancer therapeutics .
Case Study 2: Anti-inflammatory Effects
In a separate study, researchers explored the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and pain behaviors, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Structural and Electronic Features
The substituent on the furan ring critically influences molecular geometry, solubility, and biological interactions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Furan-2-carboxylate Derivatives
Notes:
- Electronic Effects: The 3-chloro-4-fluorophenoxy group combines moderate electron-withdrawing effects (Cl, F) with steric bulk, contrasting with the stronger electron-withdrawing nitro group in the 2-fluoro-4-nitrophenyl analog. This difference may alter binding to biological targets like MbtI .
- Solubility : Hydroxy and methoxy substituents (e.g., in compound 1 from ) improve aqueous solubility compared to halogenated derivatives .
- Crystal Packing: The 2-fluoro-4-nitrophenyl analog exhibits planar stacking interactions in its crystal structure, driven by nitro group polarity , whereas the 3-chloro-4-fluorophenoxy group may favor van der Waals interactions due to reduced polarity.
Q & A
Basic: What are the recommended synthetic routes for Methyl 5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluorophenol and a furan-2-carboxylate derivative. A base (e.g., NaOH or KCO) is critical to deprotonate the phenol and facilitate ether bond formation . Optimization includes:
- Solvent choice: Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
- Temperature control: Reactions are often conducted at 60–80°C to balance yield and side-product formation.
- Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
Key analytical techniques include:
- NMR spectroscopy: H and C NMR verify substituent positions (e.g., furan ring protons at δ 6.2–7.4 ppm, methyl ester at δ 3.7–3.9 ppm) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area under the curve) .
- X-ray crystallography: Resolves stereoelectronic effects of the chloro-fluorophenoxy group (e.g., dihedral angles between aromatic rings) .
- Mass spectrometry: High-resolution MS (ESI+) confirms molecular ion [M+H] and fragmentation patterns .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
Methodological Answer:
SAR studies require systematic variation of substituents:
- Phenoxy group modifications: Replace Cl/F with Br, NO, or methoxy to assess electronic effects on target binding .
- Furan ring substitutions: Introduce methyl or carboxyl groups at position 3/4 to probe steric hindrance .
- Bioactivity assays: Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity in cancer lines). For example, analogs with bulkier substituents may show reduced permeability but higher target specificity .
Advanced: How can contradictory data in biological activity assays be resolved?
Methodological Answer:
Contradictions often arise from:
- Purity discrepancies: Re-test compounds after rigorous purification (e.g., prep-HPLC) to eliminate impurities affecting results .
- Assay conditions: Standardize solvent (DMSO concentration ≤0.1%), pH, and temperature across experiments.
- Target selectivity screening: Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC) to confirm on-target effects. For instance, off-target interactions with cytochrome P450 enzymes may skew results in metabolic studies .
Advanced: What computational strategies predict the compound’s reactivity and stability under physiological conditions?
Methodological Answer:
- DFT calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The chloro-fluorophenoxy group lowers LUMO energy, enhancing susceptibility to hydrolysis .
- Molecular dynamics (MD): Simulate interactions with lipid bilayers to estimate bioavailability. The methyl ester’s hydrophobicity may improve membrane permeability .
- Degradation studies: Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products (e.g., free carboxylic acid via ester hydrolysis) .
Advanced: How can environmental stability and degradation pathways be systematically evaluated?
Methodological Answer:
- Photolysis studies: Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via LC-MS. The furan ring is prone to photooxidation, forming diketone intermediates .
- Hydrolytic stability: Test in buffers (pH 1–13) at 37°C. Ester hydrolysis is pH-dependent, with faster degradation in alkaline conditions (t < 24 hrs at pH 12) .
- Microbial degradation: Incubate with soil microbiota and analyze metabolites (e.g., phenolic derivatives via cleavage of the ether bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
